4-[(4-methanesulfonyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol
CAS No.: 2549031-32-3
Cat. No.: VC11841981
Molecular Formula: C14H18N2O3S2
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
![4-[(4-methanesulfonyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol - 2549031-32-3](/images/structure/VC11841981.png)
Specification
CAS No. | 2549031-32-3 |
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Molecular Formula | C14H18N2O3S2 |
Molecular Weight | 326.4 g/mol |
IUPAC Name | 4-[(4-methylsulfonyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol |
Standard InChI | InChI=1S/C14H18N2O3S2/c1-21(18,19)12-4-2-3-11-13(12)16-14(20-11)15-9-5-7-10(17)8-6-9/h2-4,9-10,17H,5-8H2,1H3,(H,15,16) |
Standard InChI Key | SIOVBRUWSIRYHH-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)C1=CC=CC2=C1N=C(S2)NC3CCC(CC3)O |
Canonical SMILES | CS(=O)(=O)C1=CC=CC2=C1N=C(S2)NC3CCC(CC3)O |
Introduction
4-[(4-Methanesulfonyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol is a synthetic organic compound characterized by a cyclohexanol core attached to a benzothiazole moiety via an amino linkage. The methanesulfonyl group on the benzothiazole ring enhances the compound's polarity and potential biological activity. Compounds containing benzothiazole scaffolds are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Synthesis Pathway
The synthesis of 4-[(4-methanesulfonyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol typically involves:
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Formation of Benzothiazole Core: A reaction between o-phenylenediamine and a sulfonating agent (e.g., methanesulfonyl chloride) under controlled conditions.
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Coupling with Cyclohexanol Derivative: An amination reaction between the benzothiazole derivative and a cyclohexanol precursor, facilitated by coupling agents like EDCI or DCC.
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Purification: The product is purified using recrystallization or chromatographic techniques.
Potential Pharmacological Activities
Benzothiazole derivatives are known for their diverse biological activities:
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Antimicrobial Activity: Benzothiazoles with sulfonamide groups exhibit strong antibacterial and antifungal properties by disrupting microbial enzyme systems .
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Anticancer Potential: Compounds with similar scaffolds have been explored as inhibitors of cancer cell proliferation through apoptosis induction or kinase inhibition .
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Anti-inflammatory Properties: Methanesulfonyl-substituted compounds often show activity against inflammatory mediators like COX enzymes .
Mechanism of Action
The exact mechanism of action for this compound is not fully elucidated but may involve:
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Binding to active sites of enzymes via hydrogen bonding or π-stacking interactions.
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Modulating cellular pathways through its sulfonamide and hydroxyl functional groups.
Molecular Docking Studies
Computational studies suggest that benzothiazole derivatives interact favorably with enzyme targets due to their planar aromatic structure and electron-withdrawing substituents like methanesulfonyl groups .
In Vitro Studies
While specific data for this compound is unavailable, structurally related molecules have displayed:
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IC50 values in the micromolar range against cancer cell lines.
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Antibacterial activity against Gram-positive and Gram-negative strains.
Toxicity Profile
Preliminary toxicity studies on related compounds indicate moderate safety margins, though sulfonamide derivatives require careful evaluation for hypersensitivity reactions.
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